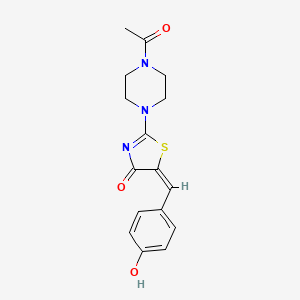
5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromo, chloro, and methoxy groups would all be attached to different carbon atoms in the pyridine ring, while the sulfonyl group would be attached to the nitrogen atom in the pyrrolidin ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromo and chloro groups are both good leaving groups, meaning they could be replaced by other groups in a substitution reaction. The sulfonyl group could potentially undergo a variety of reactions, including reduction, hydrolysis, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the bromo and chloro groups would likely make the compound relatively heavy and possibly quite volatile. The methoxy group could potentially increase the compound’s solubility in organic solvents .科学的研究の応用
Synthesis and Structural Studies
- Pyridinesulfonamide, a fragment of 5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, plays a crucial role in the development of novel drugs. Research on its enantiomers revealed significant stereochemistry effects on PI3Kα kinase and anticancer activity (Zhou et al., 2015).
Pharmacological Characterization
- A derivative of this compound demonstrated potent and selective antagonistic properties on the 5-HT6 receptor, indicating its potential therapeutic use in cognitive deficits treatment (Riemer et al., 2003).
Antimicrobial and Antibacterial Activity
- Novel cyanopyridine derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showed significant antimicrobial activity against various bacteria, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Use in Cancer Research
- Graph theoretical analysis and in silico modeling of derivatives of this compound showed promising cytotoxic activity against breast cancer cell lines, suggesting its potential in cancer treatment (Panneerselvam et al., 2022).
Antibacterial and Antioxidant Properties
- Derivatives of 5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibited excellent antibacterial activity against various bacterial strains and showed moderate to good antioxidant properties (Variya et al., 2019).
作用機序
Target of Action
Similar compounds have been found to target proteins such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
It’s likely that it interacts with its targets (such as erk2 and fgfr2) by binding to their active sites, thereby modulating their activity . This can result in changes to the cell signaling pathways these proteins are involved in, potentially leading to altered cellular functions.
Biochemical Pathways
For instance, ERK2 is involved in the Ras-Raf-MEK-ERK pathway, which regulates cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given its potential targets, it could influence cell growth, differentiation, and survival .
特性
IUPAC Name |
5-bromo-2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O4S/c1-23-14-4-3-12(18)8-15(14)25(21,22)20-7-6-13(10-20)24-16-5-2-11(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBZDOJTOMDZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2451071.png)

![Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate](/img/structure/B2451074.png)
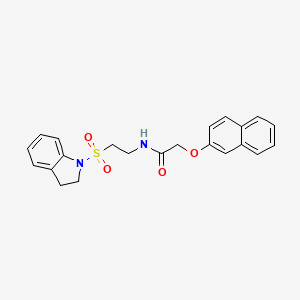
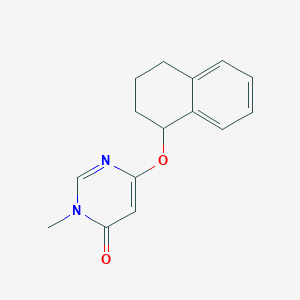
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2451079.png)
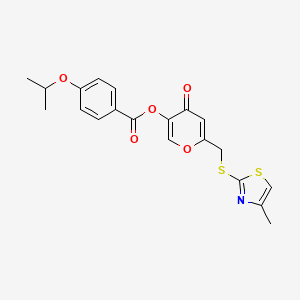
![(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine](/img/structure/B2451083.png)
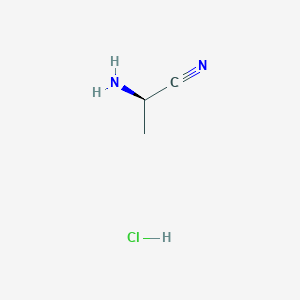
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-carboxamide](/img/structure/B2451086.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2451088.png)

